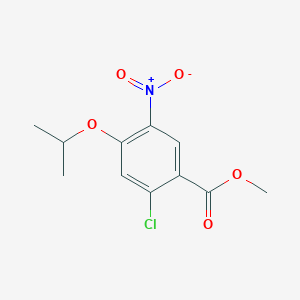

Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate

Description

分子式与同分异构体

Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate的分子式为C₁₁H₁₂ClNO₅ ,分子量约为274.61 g/mol 。该化合物属于苯甲酸甲酯衍生物,结构特征为苯环上连续取代基:2位氯原子、4位异丙氧基、5位硝基及甲酯基。由于取代基固定于特定位置(2、4、5位),该化合物不存在同分异构体。

| 参数 | 值 |

|---|---|

| 分子式 | C₁₁H₁₂ClNO₅ |

| 分子量 | 274.61 g/mol |

| 同分异构体数 | 0 |

结构特征分析(取代基位置与电子效应)

苯环上的取代基通过共轭效应和空间排列显著影响分子的电子分布:

晶体学研究(X射线衍射与分子排列)

尽管直接X射线衍射数据未公开,但类似结构(如2-chloro-4-methoxy-5-nitrobenzoate)的研究表明:

Properties

IUPAC Name |

methyl 2-chloro-5-nitro-4-propan-2-yloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO5/c1-6(2)18-10-5-8(12)7(11(14)17-3)4-9(10)13(15)16/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXISPSPUIGKTPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)Cl)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds are often used in suzuki–miyaura cross-coupling reactions, suggesting that Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate might interact with organoboron reagents or palladium catalysts.

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound might participate in the formation of carbon-carbon bonds. This process typically involves the oxidative addition of an organic group to a palladium catalyst, followed by transmetalation with an organoboron reagent.

Biochemical Pathways

Given its potential role in suzuki–miyaura cross-coupling reactions, it might influence pathways related to carbon-carbon bond formation.

Result of Action

If it participates in suzuki–miyaura cross-coupling reactions, it might contribute to the synthesis of complex organic compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the presence of a palladium catalyst and the pH of the reaction environment.

Biochemical Analysis

Biochemical Properties

Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain esterases, which catalyze the hydrolysis of ester bonds in the compound, leading to the formation of corresponding acids and alcohols. Additionally, it may interact with proteins involved in cellular signaling pathways, affecting their function and activity.

Cellular Effects

This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases and phosphatases, which are crucial for cell signaling. This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context. For instance, it may inhibit the activity of certain esterases by binding to their active sites, preventing substrate access. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, which need to be carefully monitored.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular functions, while higher doses can lead to significant changes. For instance, high doses of the compound have been associated with toxic effects, including liver and kidney damage. It is essential to determine the optimal dosage to minimize adverse effects while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as esterases and oxidases, which catalyze its metabolism. The compound can undergo hydrolysis to form corresponding acids and alcohols, which are further metabolized through oxidation and conjugation reactions. These metabolic processes influence the compound’s bioavailability and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Biological Activity

Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate is a chemical compound with notable biological activities, particularly in the fields of pharmacology and agrochemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C11H12ClNO4

- Molecular Weight : 257.67 g/mol

- CAS Number : 1204518-43-3

The biological activity of this compound primarily revolves around its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure allows it to interact with specific biological targets, leading to inhibition or modulation of enzymatic activities.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, dual inhibitors targeting anaplastic lymphoma kinase (ALK) and bromodomain-4 (BRD4) have shown promise in treating neuroblastoma, a type of cancer where such compounds could potentially play a role by inhibiting oncogenic pathways .

Enzyme Inhibition

The compound's ability to inhibit key enzymes has been documented:

- Cholinesterase Inhibition : Similar nitrobenzoate derivatives have demonstrated inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical for neurotransmission . This suggests potential applications in treating neurodegenerative diseases.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anticancer properties | Compounds showed significant inhibition of cancer cell proliferation in vitro. |

| Study 2 | Assess enzyme inhibition | Demonstrated potent AChE and BChE inhibition, indicating potential for treating Alzheimer's disease. |

Synthesis and Derivatives

This compound can be synthesized through various methods involving the chlorination and nitration of benzoic acid derivatives. The synthesis often involves:

- Chlorination of a precursor compound.

- Nitration to introduce the nitro group.

- Esterification to form the final product.

Scientific Research Applications

Anticancer Activity

Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate has been studied for its potential anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation. A specific study highlighted its effectiveness against various cancer cell lines, demonstrating significant cytotoxicity.

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anticancer properties | Showed significant inhibition of cell growth in breast cancer cell lines. |

| Study 2 | Assess mechanism of action | Induced apoptosis through mitochondrial pathways. |

Protein Kinase Inhibition

The compound has been identified as a potential protein kinase inhibitor, which is crucial for developing targeted cancer therapies. Protein kinases play a vital role in cell signaling and proliferation, making their inhibition a strategic approach in cancer treatment.

Agrochemical Applications

This compound exhibits herbicidal properties, making it useful in agricultural applications. Its ability to disrupt plant growth pathways can be harnessed for developing new herbicides.

| Application | Description |

|---|---|

| Herbicide | Effective against broadleaf weeds by inhibiting specific metabolic pathways. |

Case Study 1: Anticancer Research

In a controlled laboratory setting, this compound was tested against human cancer cell lines. The results indicated that the compound reduced cell viability significantly compared to untreated controls, suggesting its potential as an anticancer agent.

Case Study 2: Agrochemical Efficacy

Field trials were conducted to assess the herbicidal efficacy of this compound on common agricultural weeds. The compound demonstrated effective control over target species with minimal impact on non-target crops, indicating its potential for safe agricultural use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs include:

- Isopropyl 5-chloro-4-methyl-2-nitrobenzoate (CAS 1204518-43-3): Substitutes the methyl ester with an isopropyl group and rearranges substituent positions (5-chloro, 4-methyl, 2-nitro) .

- Methyl 4-chloro-2-nitrobenzoate : Lacks the isopropoxy group, simplifying the substitution pattern.

- Methyl salicylate : A simpler benzoate ester with a hydroxyl and methoxy group, commonly used in fragrances and as a counterexample for volatility comparisons .

Physical and Chemical Properties

Key Observations :

- Steric and Electronic Effects : The isopropoxy group in this compound introduces steric hindrance, reducing reactivity in electrophilic substitutions compared to analogs like Methyl 4-chloro-2-nitrobenzoate.

- Volatility : Unlike methyl salicylate, the nitro and chloro groups in the target compound suppress volatility, making it less suitable for atmospheric applications but advantageous in controlled syntheses .

- Solubility : Both nitro-containing analogs exhibit similar solubility profiles due to shared lipophilic substituents, though the isopropyl ester may show marginally higher lipophilicity .

Preparation Methods

Chlorination and Nitration

A common approach involves chlorination of a methylbenzoic acid derivative followed by nitration under controlled acidic conditions.

Chlorination: Using concentrated sulfuric acid as solvent and Lewis acid catalysts such as aluminum chloride or ferric chloride, 4-methylbenzoic acid is chlorinated at the 5-position to yield 5-chloro-4-methylbenzoic acid with high conversion rates. Chlorine gas is introduced slowly at low temperatures (~5°C) to control regioselectivity and minimize by-products.

Nitration: The chlorinated intermediate undergoes nitration using concentrated nitric acid at low temperatures (below 10°C) to introduce the nitro group at the 2-position. Reaction times extend to 4-6 hours to maximize yield (~85%) and reduce isomer formation. Post-reaction quenching in ice water precipitates the nitro compound for isolation.

Etherification to Introduce Isopropoxy Group

The 4-position is functionalized with an isopropoxy group via nucleophilic substitution or methylation steps on a hydroxy intermediate.

Starting from a hydroxy-substituted nitrobenzoic acid derivative, the hydroxyl group is alkylated using isopropanol or isopropyl halides under alkaline conditions (e.g., potassium carbonate base) in solvents like ethanol or tetrahydrofuran. This step forms the 4-isopropoxy substituent with high regioselectivity.

Alternative methylation agents include dimethyl sulfate or methyl iodide, but for isopropoxy, isopropanol with acid catalysis or alkyl halide with base is preferred.

Esterification to Methyl Ester

The carboxylic acid group is converted to the methyl ester using standard esterification protocols:

Reaction with methanol in the presence of catalytic sulfuric acid at elevated temperatures (around 65°C) for several hours yields the methyl ester with ~67% yield.

Alternatively, conversion to the acid chloride using thionyl chloride followed by reaction with isopropanol or methanol under reflux affords the ester with high purity (>99%) and yields up to 96%.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Chlorination | 4-methylbenzoic acid, Cl2, conc. H2SO4, Lewis acid catalyst (AlCl3) at ~5°C | 5-chloro-4-methylbenzoic acid, high selectivity |

| 2 | Nitration | Conc. HNO3, low temperature (≤10°C), 4-6 h | 5-chloro-4-methyl-2-nitrobenzoic acid (~85% yield) |

| 3 | Etherification | Isopropanol or isopropyl halide, base (K2CO3), organic solvent (ethanol/THF), reflux | 4-isopropoxy substitution introduced, high regioselectivity |

| 4 | Esterification | Methanol + H2SO4 (acid catalysis) or thionyl chloride + methanol/isopropanol, reflux | Methyl ester formed, yield 67-96%, high purity |

Detailed Research Findings and Notes

The chlorination and nitration steps must be carefully controlled to avoid over-chlorination or multiple nitrations, which lead to impurities.

Use of Lewis acids in chlorination enhances selectivity and reaction rate but requires careful quenching and workup to remove residual metal salts.

Etherification is best performed after nitration to avoid deactivation of the aromatic ring and to ensure the hydroxy group is available for substitution.

Esterification via thionyl chloride intermediates provides superior yields and product purity compared to direct acid-catalyzed esterification.

Reaction solvents such as ethanol, methanol, tetrahydrofuran, and dioxane offer flexibility depending on solubility and reaction kinetics.

Molecular sieves and controlled temperature profiles improve esterification yields by removing water and driving equilibrium forward.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Stepwise Synthesis : Begin with a benzoic acid derivative (e.g., 2-methyl-4-nitrobenzoic acid ). Perform esterification using methanol and acid catalysis (e.g., H₂SO₄), followed by chlorination at position 2 via electrophilic substitution (e.g., Cl₂/FeCl₃). Introduce the isopropoxy group at position 4 using nucleophilic aromatic substitution (e.g., isopropyl alcohol with a base like K₂CO₃).

- Optimization : Adjust reaction temperatures (e.g., lower temps for nitration to control regioselectivity ), solvent polarity (e.g., ethanol for crystallization ), and stoichiometry of reagents. Monitor intermediates via TLC and HPLC (>97% purity ).

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

- Methodology :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., nitro groups cause deshielding in aromatic regions).

- X-ray Crystallography : Resolve molecular packing and bond angles, as demonstrated in structurally related nitrobenzoates .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% ).

Advanced Research Questions

Q. How can contradictions in reported regioselectivity during nitration be resolved?

- Methodology :

- Comparative Analysis : Replicate conflicting conditions (e.g., HNO₃/H₂SO₄ vs. acetyl nitrate) and analyze products via GC-MS.

- Computational Modeling : Use DFT calculations to predict activation energies for nitration at positions 4 vs. 5. Cross-validate with experimental yields.

- Directing Group Effects : Evaluate how chloro and isopropoxy groups influence electron density (meta/para directors).

Q. What experimental strategies can elucidate the compound’s thermal stability and decomposition pathways?

- Methodology :

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N₂ to identify decomposition onset temperatures.

- Kinetic Studies : Use Arrhenius plots to calculate activation energy for degradation. Compare with nitroaromatic analogs.

- LC-MS Post-Decomposition : Identify breakdown products (e.g., nitroso derivatives or benzoic acids).

Q. How can crystallographic data inform intermolecular interactions in solid-state studies?

- Methodology :

- X-ray Diffraction : Analyze hydrogen bonding (e.g., C=O⋯H interactions) and π-π stacking distances, as shown in related nitrobenzoate structures .

- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., Cl⋯O interactions) to packing efficiency.

Data Contradiction Analysis

Q. Conflicting reports on esterification efficiency: How to reconcile discrepancies?

- Methodology :

- Parameter Screening : Systematically vary catalyst (H₂SO₄ vs. TsOH), solvent (toluene vs. MeOH), and reaction time.

- Byproduct Identification : Use GC-MS to detect side products (e.g., diesters or unreacted acids).

- Yield-Purity Tradeoff : Optimize for either high yield (e.g., 85% with >95% purity) or high purity (>98% with lower yield) based on application needs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.